Zorbamycin

Descripción general

Descripción

Zorbamycin (ZBM) is a glycopeptide antitumor antibiotic . It was first reported in 1971 and is a member of the bleomycin family of antitumor antibiotics . It is produced by Streptomyces flavoviridis ATCC 21892 .

Synthesis Analysis

The biosynthetic gene cluster for Zorbamycin was cloned by screening a cosmid library of Streptomyces flavoviridis ATCC 21892 . Sequence analysis revealed 40 ORFs (Open Reading Frames) belonging to the ZBM biosynthetic gene cluster . The ZBM gene cluster consists of 16 nonribosomal peptide synthetase (NRPS) genes encoding eight complete NRPS modules, three incomplete didomain NRPS modules, and eight freestanding single NRPS domains or associated enzymes, a polyketide synthase (PKS) gene encoding one PKS module, six sugar biosynthesis genes, as well as genes encoding other biosynthesis and resistance proteins .

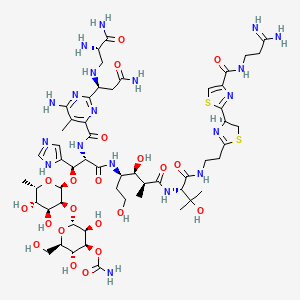

Molecular Structure Analysis

The structure of the intact ZBM molecule has only recently been fully established . Its hybrid peptide-polyketide backbone is thought to be biosynthesized in part by nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs) .

Chemical Reactions Analysis

The ZBM biosynthetic gene cluster consists of 16 nonribosomal peptide synthetase (NRPS) genes encoding eight complete NRPS modules, three incomplete didomain NRPS modules, and eight freestanding single NRPS domains or associated enzymes, a polyketide synthase (PKS) gene encoding one PKS module, six sugar biosynthesis genes, as well as genes encoding other biosynthesis and resistance proteins .

Aplicaciones Científicas De Investigación

Antitumor Properties : Zorbamycin was first reported in 1971 and is known for its antitumor properties. It has been the subject of strain improvement and structure elucidation studies to enhance its production and understand its composition (Wang et al., 2007).

Mode of Action : The antibiotic induces rapid degradation of DNA and RNA in Bacillus subtilis cells, suggesting its potential in targeting bacterial infections (Reusser, 1971).

Antibacterial Activity : Zorbamycin, along with its related antibiotics zorbonomycin B and C, are active against various Gram-positive and Gram-negative bacteria, as well as fungi (Argoudelis et al., 1971).

DNA Sequence Selectivity : Zorbamycin has a different DNA sequence specificity compared to bleomycin and its analogues, which is important for understanding its mechanism of action in cancer treatment (Chen et al., 2016).

Biosynthetic Pathways : The biosynthetic gene clusters for zorbamycin have been compared with those for bleomycin and tallysomycin, providing insights into the natural production of these antibiotics (Galm et al., 2011).

Biosynthetic Gene Cluster : Detailed study of the biosynthetic gene cluster of zorbamycin from Streptomyces flavoviridis has enabled pathway manipulations, potentially leading to new antibiotic developments (Galm et al., 2009).

Cytotoxicity in Cancer Cells : Research has shown that zorbamycin and its analogues preferentially cleave at the transcription start sites of actively transcribed genes in human cells, affecting their cytotoxicity and potential use in cancer treatment (Chen et al., 2017).

Self-Resistance Mechanisms : Studies on the zorbamycin-binding protein ZbmA have provided insights into the self-resistance mechanisms of the producing organisms, which is crucial for developing effective antibiotic therapies (Rudolf et al., 2015).

DNA Interaction : Investigations into the physical interaction of zorbamycin with DNA have been conducted, providing insights into its mechanism of action (Krueger et al., 1973).

Direcciones Futuras

Future identification of the cell surface binding sites of Zorbamycin will expedite the resolution of the issue . Moreover, the summarized structure-activity relationship, which is specifically focusing on the sugar moiety, shall shed new insights into the prospective development of Zorbamycin analogues .

Propiedades

IUPAC Name |

[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(3R,4S,5S)-6-[[(2S)-1-[2-[(4R)-4-[4-[(3-amino-3-iminopropyl)carbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-3-methyl-1-oxobutan-2-yl]amino]-1,4-dihydroxy-5-methyl-6-oxohexan-3-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H85N19O21S2/c1-19-32(71-45(74-43(19)60)24(12-30(59)77)66-13-22(56)44(61)83)48(86)72-33(39(25-14-63-18-67-25)93-53-41(37(81)35(79)21(3)91-53)94-52-38(82)40(95-54(62)89)36(80)28(15-76)92-52)49(87)69-23(8-11-75)34(78)20(2)46(84)73-42(55(4,5)90)50(88)65-10-7-31-68-27(17-96-31)51-70-26(16-97-51)47(85)64-9-6-29(57)58/h14,16,18,20-24,27-28,33-42,52-53,66,75-76,78-82,90H,6-13,15,17,56H2,1-5H3,(H3,57,58)(H2,59,77)(H2,61,83)(H2,62,89)(H,63,67)(H,64,85)(H,65,88)(H,69,87)(H,72,86)(H,73,84)(H2,60,71,74)/t20-,21-,22-,23+,24-,27+,28+,33-,34-,35+,36+,37-,38-,39-,40-,41-,42+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKRUPHWCPAJIL-CPLCKGKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C2=CN=CN2)C(C(=O)NC(CCO)C(C(C)C(=O)NC(C(=O)NCCC3=NC(CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)C(CC(=O)N)NCC(C(=O)N)N)N)C)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H](C2=CN=CN2)[C@@H](C(=O)N[C@H](CCO)[C@H]([C@H](C)C(=O)N[C@H](C(=O)NCCC3=N[C@H](CS3)C4=NC(=CS4)C(=O)NCCC(=N)N)C(C)(C)O)O)NC(=O)C5=C(C(=NC(=N5)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85N19O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149300 | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zorbamycin | |

CAS RN |

11056-20-5 | |

| Record name | Zorbamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11056-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zorbamycin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zorbamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zorbamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IQZ99Q218Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-en-2-ylacetic acid](/img/structure/B576660.png)

![7H-Thiopyrano[2,3-g][1,3]benzothiazole](/img/structure/B576663.png)

![1-(3-Hydroxy-3'-methoxy[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B576680.png)